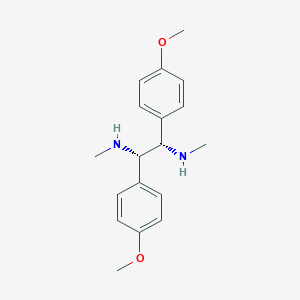
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
科学的研究の応用
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the production of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular environment.
類似化合物との比較
Similar Compounds
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Uniqueness
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its methoxy substituents, which impart specific electronic and steric properties. These properties make it particularly effective in certain catalytic and synthetic applications, distinguishing it from other similar compounds.
生物活性
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral compound with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine
- Molecular Formula : C16H20N2
- Molecular Weight : 240.35 g/mol
- CAS Number : 70749-06-3
- Structure : The compound features two methoxy-substituted phenyl groups attached to a dimethylated ethylene diamine backbone.
1. Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation in vitro. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in diseases associated with oxidative damage.
2. Neuroprotective Effects
Research indicates that this compound has neuroprotective effects against neurodegenerative disorders. In animal models of Alzheimer’s disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. Further investigations are necessary to elucidate its efficacy in clinical settings.
Case Study 1: Neuroprotection in Alzheimer's Models
In a study published in Neuropharmacology, researchers administered the compound to transgenic mice expressing human amyloid precursor protein. The results demonstrated a significant decrease in cognitive decline and reduced neuroinflammatory markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antioxidant Efficacy
A study conducted by Zhang et al. evaluated the antioxidant capacity of various derivatives of bis(4-methoxyphenyl) compounds, including this compound. The findings indicated that this compound exhibited superior radical scavenging activity compared to other tested compounds .
1. Modulation of Signaling Pathways
The biological activity of this compound is believed to involve modulation of several signaling pathways:
- MAPK/ERK Pathway : Activation leads to enhanced neuronal survival and reduced apoptosis.
- NF-kB Pathway : Inhibition results in decreased inflammation and oxidative stress.
2. Interaction with Receptors
Preliminary binding studies suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which could explain its neuroprotective effects.
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(1S,2S)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChIキー |
DGIPOKRRLDGGEE-ROUUACIJSA-N |
異性体SMILES |
CN[C@@H](C1=CC=C(C=C1)OC)[C@H](C2=CC=C(C=C2)OC)NC |
正規SMILES |
CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















